molecular formula C23H26ClN5O3S B2625870 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251615-05-0

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2625870
CAS No.: 1251615-05-0
M. Wt: 488
InChI Key: LSZYSVYQNGWKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Chemical Identity and Nomenclature

The compound This compound is a structurally complex molecule belonging to the pyrazole-sulfonamide class. Its systematic IUPAC name reflects three key components:

  • A pyrazole core substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety.
  • A sulfonyl bridge linking the pyrazole to a 4-(4-chlorophenyl)piperazine group.
  • An N-(3-ethylphenyl) substituent on the carboxamide nitrogen.

Molecular Formula : $$ \text{C}{23}\text{H}{26}\text{Cl}\text{N}5\text{O}3\text{S} $$
Molecular Weight : 488.00 g/mol.

Property Value
IUPAC Name This compound
Molecular Formula $$ \text{C}{23}\text{H}{26}\text{Cl}\text{N}5\text{O}3\text{S} $$
Molecular Weight 488.00 g/mol
Key Functional Groups Pyrazole, sulfonamide, piperazine, carboxamide

The nomenclature follows IUPAC rules by prioritizing the pyrazole ring as the parent structure, with substituents listed in descending order of priority: sulfonamide > carboxamide > methyl.

Historical Development in Heterocyclic Chemistry

Pyrazole chemistry originated in the late 19th century with Hans von Pechmann’s synthesis of pyrazole from acetylene and diazomethane. The incorporation of sulfonamide groups into heterocycles emerged in the mid-20th century, driven by their pharmacological potential.

Key Milestones:
  • 1898 : Pechmann’s foundational work on pyrazole synthesis.
  • 1950s–1970s : Development of sulfonamide-containing heterocycles for antimicrobial and diuretic applications.
  • 2000s : Rational design of hybrid pharmacophores combining pyrazole cores with sulfonamide bridges for targeted bioactivity.

The target compound represents a modern iteration of this trend, leveraging piperazine’s conformational flexibility and sulfonamide’s hydrogen-bonding capacity. Patent literature from the 1990s–2020s highlights piperazine-sulfonamide derivatives as intermediates for antihistaminic and anti-inflammatory agents, providing a synthetic framework for this molecule.

Position Within Pyrazole-Sulfonamide Pharmacophores

Pyrazole-sulfonamide hybrids are prioritized in drug discovery due to their dual capacity for target engagement and metabolic stability. The structural features of this compound align with established pharmacophore models:

Pharmacophoric Element Role in Bioactivity Example in Target Compound
Pyrazole Core Planar aromatic scaffold for π-π interactions 1-methylpyrazole ring
Sulfonamide Bridge Hydrogen-bond acceptor/donor –SO₂– linkage to piperazine
Piperazine Moiety Conformational flexibility 4-(4-chlorophenyl)piperazine
Carboxamide Polarity and solubility N-(3-ethylphenyl)carboxamide

Comparative studies show that the 4-chlorophenyl group on piperazine enhances binding to neurotransmitter receptors, while the 3-ethylphenyl carboxamide improves lipophilicity for blood-brain barrier penetration. Recent syntheses of analogous compounds (e.g., benzothiophen-2-yl pyrazole carboxylates) demonstrate >50% COX-2 inhibition at nanomolar concentrations, suggesting similar potential for this molecule.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-ethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-3-17-5-4-6-19(15-17)25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-9-7-18(24)8-10-20/h4-10,15-16H,3,11-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZYSVYQNGWKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps

    Preparation of Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form the 4-(4-chlorophenyl)piperazine intermediate.

    Introduction of Sulfonyl Group: The intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

    Formation of Pyrazole Ring: The final step involves the cyclization of the sulfonylated intermediate with 3-ethylphenylhydrazine and a suitable carboxylic acid derivative to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds containing piperazine derivatives often exhibit antidepressant properties. The presence of the piperazine ring in this compound suggests it may interact with serotonin receptors, which are pivotal in mood regulation. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain and potentially alleviating symptoms of depression .

Antipsychotic Effects

The structural similarity to known antipsychotic agents indicates potential efficacy in treating schizophrenia and other psychotic disorders. The chlorophenyl group may enhance binding affinity to dopamine receptors, which are critical targets in antipsychotic drug development. Preliminary studies on related compounds have demonstrated significant reductions in psychotic symptoms, warranting further investigation into this compound's effects .

Anti-inflammatory Properties

Sulfonamide derivatives have been recognized for their anti-inflammatory activities. The sulfonyl group in this compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. In vitro studies have shown that similar compounds can significantly reduce cytokine production in activated macrophages .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies on related sulfonamide compounds, which have demonstrated activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is thought to involve inhibition of bacterial folate synthesis .

Case Studies

StudyFindings
Antidepressant Activity A study on similar piperazine derivatives indicated significant improvement in depressive behavior models when administered at specific dosages, suggesting a similar potential for the compound .
Antipsychotic Effects Research involving piperazine-based compounds showed efficacy in reducing negative symptoms of schizophrenia, indicating that this compound could be further explored for its antipsychotic potential .
Anti-inflammatory Properties In vitro assays demonstrated that sulfonamide derivatives reduced inflammation markers by up to 70%, highlighting the relevance of the sulfonyl group in therapeutic applications .
Antimicrobial Activity A comparative analysis showed that related compounds exhibited broad-spectrum antimicrobial activity, supporting the hypothesis that this compound may possess similar effects against bacterial pathogens .

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Biological Activity

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. It is characterized by a pyrazole core, a piperazine moiety, and various functional groups that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H30ClN5O3SC_{23}H_{30}ClN_{5}O_{3}S, with a molecular weight of 494.05 g/mol. The presence of the 4-chlorophenyl group is significant in enhancing its interaction with biological targets, potentially influencing its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain kinases.
  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system, contributing to its potential therapeutic effects in neurological disorders.
  • Cellular Pathways : Preliminary studies suggest that it may modulate signaling pathways involved in cancer progression, particularly through inhibition of the AKT signaling pathway, which is crucial in glioma malignancy .

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance:

  • Inhibition of Glioma Growth : Similar compounds have shown promising results against glioblastoma cell lines, exhibiting low micromolar activity against key kinases such as AKT2/PKBβ .
  • Selective Cytotoxicity : These compounds have been noted for their ability to induce cell death selectively in cancer cells while sparing non-cancerous cells .

Antimicrobial Activity

The sulfonamide moiety contributes to antibacterial properties:

  • Inhibition of Bacterial Growth : Compounds with similar structures have been evaluated for their antibacterial activity against various strains, showing effective inhibition .

Study on Antiglioma Activity

A notable study focused on a related compound demonstrated its ability to inhibit 3D neurosphere formation in primary patient-derived glioma stem cells. This was linked to its action on AKT signaling pathways, indicating potential for further development as an anticancer agent .

Enzyme Inhibition Studies

Another investigation assessed the enzyme inhibitory effects of related sulfonamide derivatives. These studies highlighted significant inhibition of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Data Tables

Activity Type Compound Effect Reference
AnticancerThis compoundInhibits glioma growth
AntibacterialSimilar sulfonamide derivativesEffective against bacterial strains
Enzyme InhibitionThis compoundInhibits AChE and urease

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Compound Name Core Structure Substituents/Linker Reported Activity/Properties Source
Target Compound Pyrazole-4-carboxamide - N-(3-ethylphenyl)
- 1-methyl
- Sulfonyl linker
Not explicitly reported N/A
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide - N-(3-methoxypropyl)
- 1-methyl
- Sulfonyl linker
PubChem entry (no activity data)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide - N-(3-pyridylmethyl)
- 4-methyl
CB1 antagonist (IC50 = 0.139 nM)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide - 4-ethylpiperazine
- N-(4-chlorophenyl)
Synthetic intermediate

Functional and Pharmacophoric Insights

Sulfonyl Linker vs. Direct Linkages
  • The target compound’s sulfonyl group may enhance metabolic stability compared to compounds with ester or amide linkers (e.g., ’s methanesulphonates) .
  • In contrast, the CB1 antagonist in lacks a sulfonyl linker but achieves high potency (IC50 = 0.139 nM) through a pyridylmethyl substituent, highlighting the role of aromatic stacking in receptor interactions .
Substituent Effects
  • N-(3-ethylphenyl) vs. N-(3-methoxypropyl) : The ethylphenyl group in the target compound increases lipophilicity compared to the methoxypropyl substituent in ’s analog. This difference may impact blood-brain barrier penetration .
  • Piperazine Modifications : The 4-(4-chlorophenyl)piperazine in the target compound is structurally similar to piperazine derivatives in and , which are often used to modulate serotonin or dopamine receptors. Substituting the chlorophenyl group with bulkier moieties (e.g., tert-butyl in ) could alter selectivity .
Pyrazole vs. Piperazine Scaffolds
  • Pyrazole carboxamides (e.g., ) are established cannabinoid receptor ligands, whereas piperazine carboxamides () are typically intermediates or dopaminergic agents.

Q & A

Q. What synthetic routes are established for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving:

  • Sulfonylation : Coupling of a piperazine intermediate (e.g., 4-(4-chlorophenyl)piperazine) with a pyrazole-4-carboxamide sulfonyl chloride precursor.
  • Carboxamide Formation : Condensation of intermediates using coupling agents like EDC/HOBt under inert conditions. Critical parameters include temperature control (0–5°C for sulfonylation) and catalyst selection (e.g., triethylamine for deprotonation). Yields vary with stoichiometric ratios of sulfonyl chloride to piperazine (1:1.2 recommended) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., piperazine CH2_2 signals at δ 2.5–3.5 ppm; pyrazole protons at δ 6.5–7.5 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 530.12).
  • HPLC : Purity >98% using C18 columns with acetonitrile/water gradients .

Q. How can researchers ensure purity during scale-up synthesis?

  • Recrystallization : Use ethyl acetate/hexane mixtures to remove unreacted sulfonyl chloride.
  • Column Chromatography : Silica gel with dichloromethane/methanol (95:5) eluent resolves piperazine-byproducts.
  • LC-MS : Monitors impurities in real-time during process optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., µM vs. nM ranges) arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
  • Solubility : Use DMSO stocks ≤0.1% to avoid precipitation. Cross-validate data using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can computational modeling predict metabolic stability?

  • ADMET Predictions : Tools like Schrödinger’s QikProp estimate CYP450 metabolism (e.g., CYP3A4 liability due to the chlorophenyl group).
  • Metabolite Identification : In silico fragmentation (e.g., Mass Frontier) predicts sulfone oxidation or piperazine N-dealkylation.
  • Docking Studies : Prioritize modifications to the pyrazole core to reduce metabolic clearance .

Q. Which in vivo models are suitable for pharmacokinetic profiling?

  • Rodent Models : Sprague-Dawley rats (IV/PO dosing) assess bioavailability (F% >20% targeted).
  • Tissue Distribution : Radiolabeled 14^{14}C-tracking quantifies brain penetration (logP ~3.5 ideal for CNS targets).
  • Metabolite Profiling : LC-MS/MS identifies species-specific glucuronidation patterns .

Q. How can structure-activity relationships (SAR) guide lead optimization?

  • Piperazine Modifications : Replace 4-chlorophenyl with 4-fluorophenyl to enhance selectivity for serotonin receptors (5-HT1A_{1A} vs. 5-HT2A_{2A}).
  • Sulfonyl Group : Introduce methyl groups to reduce plasma protein binding (e.g., >90% to albumin).
  • Pyrazole Core : Fluorination at C5 improves metabolic stability without compromising potency .

Data Contradiction and Methodological Challenges

Q. Why do solubility measurements vary across studies?

  • pH Dependence : The compound’s solubility in PBS (pH 7.4) ranges from 5–50 µM due to protonation of the piperazine nitrogen.
  • Co-solvents : Use cyclodextrin-based formulations (e.g., Captisol®) to enhance aqueous solubility for in vivo dosing .

Q. What experimental designs mitigate off-target receptor binding?

  • Panels : Screen against 100+ GPCRs (e.g., Eurofins CEREP panel) to identify cross-reactivity (e.g., α1_1-adrenergic off-target hits).
  • Mutagenesis : Replace key residues (e.g., Asp3.32 in 5-HT receptors) to validate binding specificity .

Methodological Recommendations

Q. How to validate target engagement in cellular assays?

  • BRET/FRET : Monitor real-time cAMP modulation in cells expressing luciferase-tagged GPCRs.
  • Knockdown Models : CRISPR-Cas9 KO of the target receptor confirms on-mechanism activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.